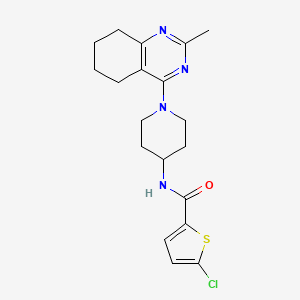

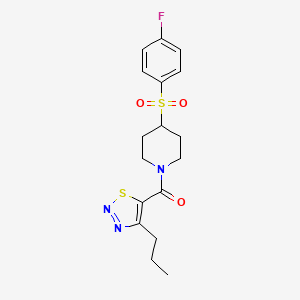

![molecular formula C11H7F3N4O3 B2401252 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine CAS No. 450346-29-9](/img/structure/B2401252.png)

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine” is an aromatic ether . It has a molecular formula of C13H11F3N4O3 and a molecular weight of 328.25 g/mol .

Molecular Structure Analysis

The InChI string for “5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine” is InChI=1S/C13H11F3N4O3/c1-19(2)11-10(20(21)22)12(18-7-17-11)23-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 . The Canonical SMILES string is CN©C1=C(C(=NC=N1)OC2=CC=CC(=C2)C(F)(F)F)N+[O-] .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine” include a molecular weight of 328.25 g/mol, XLogP3-AA of 3.2, hydrogen bond donor count of 0, hydrogen bond acceptor count of 9, rotatable bond count of 3, exact mass of 328.07832471 g/mol, monoisotopic mass of 328.07832471 g/mol, topological polar surface area of 84.1 Ų, heavy atom count of 23, and a complexity of 416 .

Scientific Research Applications

Chemical Reactions and Synthesis

- Chemical Reactivity : The reactivity of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has been extensively studied. These compounds exhibit interesting rearrangement catalyzed by pyridine into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, demonstrating the potential for creating a variety of chemically diverse derivatives through regio- and stereoselective addition reactions (Čikotienė et al., 2007).

Antimicrobial Activity

- Synthesis and Biological Activity : New pyridothienopyrimidines and pyridothienotriazines have been synthesized, showcasing their antimicrobial properties. This indicates the potential of derivatives of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antioxidant Properties

- Antioxidant Activity : A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives demonstrated significant antioxidant activity. This highlights the potential therapeutic applications of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine derivatives as antioxidants (Kotaiah et al., 2012).

Sensing Applications

- Molecular Switch and Sensing : A pyrimidine-based molecular switch has been developed for constructing reversible test strips for detecting F-/AcO- with respect to Al3+. This demonstrates the compound's utility in developing colorimetric sensors for environmental and analytical applications (Bhattacharyya et al., 2017).

Material Science

- Polyimide Synthesis : The synthesis of fluorinated polyimides from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic tetracarboxylic dianhydrides has been reported, indicating applications in creating materials with high thermal stability and low dielectric constants for electronic applications (Hsiao, Yang, & Huang, 2004).

properties

IUPAC Name |

5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4O3/c12-11(13,14)6-2-1-3-7(4-6)21-10-8(18(19)20)9(15)16-5-17-10/h1-5H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLJHVNNXDQEMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328189 |

Source

|

| Record name | 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24814274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |

CAS RN |

450346-29-9 |

Source

|

| Record name | 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)

![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)